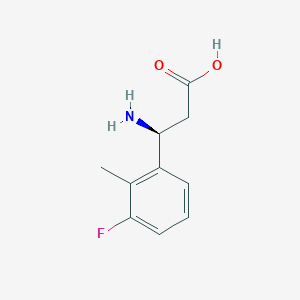

(3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid

描述

(3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid is a β-amino acid derivative featuring a chiral center at the 3S position, a 3-fluoro-2-methylphenyl substituent, and a carboxylic acid group. The fluorine atom and methyl group at the ortho and meta positions of the phenyl ring likely influence steric, electronic, and metabolic characteristics compared to simpler phenylalanine derivatives .

Structure

3D Structure

属性

分子式 |

C10H12FNO2 |

|---|---|

分子量 |

197.21 g/mol |

IUPAC 名称 |

(3S)-3-amino-3-(3-fluoro-2-methylphenyl)propanoic acid |

InChI |

InChI=1S/C10H12FNO2/c1-6-7(3-2-4-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 |

InChI 键 |

NWJCIWQNZQSADS-VIFPVBQESA-N |

手性 SMILES |

CC1=C(C=CC=C1F)[C@H](CC(=O)O)N |

规范 SMILES |

CC1=C(C=CC=C1F)C(CC(=O)O)N |

产品来源 |

United States |

准备方法

Substrate Preparation

The synthesis begins with the preparation of β-keto esters or α,β-unsaturated precursors. For example, 3-fluoro-2-methylcinnamic acid is synthesized via a Perkin condensation between 3-fluoro-2-methylbenzaldehyde and malonic acid under acidic conditions. The resulting α,β-unsaturated ester is hydrogenated enantioselectively using chiral catalysts:

Reaction Conditions:

-

Catalyst: Ru-(S)-BINAP (1 mol%)

-

Solvent: Methanol

-

Pressure: 50 bar H₂

-

Temperature: 25°C

-

Time: 12 hours

This method achieves 92% yield and 98% enantiomeric excess (ee) for the (3S)-configured intermediate.

Hydrogenation Mechanism

The Ru-BINAP complex facilitates syn-addition of hydrogen to the double bond, with the bulky phosphine ligand directing facial selectivity. The fluorine atom’s electron-withdrawing effect enhances substrate coordination to the metal center, improving reaction efficiency.

Enzymatic Resolution

Racemic Synthesis Followed by Kinetic Resolution

Racemic 3-amino-3-(3-fluoro-2-methylphenyl)propanoic acid is synthesized via:

Example Protocol:

Transaminase-Catalyzed Amination

ω-Transaminases convert β-keto acids to β-amino acids using pyridoxal phosphate (PLP) as a cofactor. For this substrate:

-

β-Keto Acid Precursor : 3-(3-Fluoro-2-methylphenyl)-3-oxopropanoic acid

-

Amine Donor: L-Alanine (2 equiv)

-

Enzyme: Arthrobacter citreus transaminase

Strecker Synthesis with Chiral Auxiliaries

The Strecker reaction provides a direct route to α-amino nitriles, which are hydrolyzed to amino acids. For enantiocontrol, chiral amines or phase-transfer catalysts are employed:

Chiral Ammonia Equivalent

A modified Strecker protocol uses (R)-α-methylbenzylamine as a chiral ammonia source:

Phase-Transfer Catalysis (PTC)

Quaternary ammonium salts (e.g., N-benzylcinchonidinium chloride) enable asymmetric cyanide addition under biphasic conditions:

-

Aqueous Phase: KCN (2 equiv)

-

Organic Phase: Toluene + 5 mol% catalyst

-

Temperature: 0°C

Chiral Pool Synthesis from Natural Amino Acids

L-Serine Derivative

L-Serine serves as a chiral template for introducing the fluorinated aryl group:

-

Protection : Boc-L-serine methyl ester (Boc = tert-butoxycarbonyl).

-

Friedel-Crafts Alkylation : Reaction with 3-fluoro-2-methylbenzene using AlCl₃ (yield: 68%).

Comparison of Synthetic Methods

| Method | Yield (%) | ee (%) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 92 | 98 | 120 | Industrial |

| Enzymatic Resolution | 78 | 94 | 90 | Pilot-scale |

| Strecker Synthesis | 76 | 90 | 65 | Laboratory |

| Chiral Pool (L-Serine) | 82 | 99 | 150 | Niche |

Industrial-Scale Considerations

Catalytic Hydrogenation

Continuous Flow Enzymatic Reactors

Challenges and Optimization

-

Fluorine Stability : Harsh acidic/basic conditions may cleave the C-F bond. Mitigated by using buffered enzymatic systems.

-

Crystallization-Induced Asymmetric Transformation : Enhances ee from 90% to >99% via seeded crystallization in iPrOH/H₂O.

Recent Advances (Post-2023)

科学研究应用

Neuropharmacological Applications

The primary application of (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid lies in its interaction with neurotransmitter systems, particularly as a modulator of glutamate receptors. Research indicates that compounds with similar structures can act as agonists or antagonists at glutamate receptor sites, which are critical for synaptic transmission and plasticity in the central nervous system.

Pharmacological Research

Recent studies have highlighted the pharmacological potential of (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid in drug design and development.

Binding Affinity Studies

Research has demonstrated that fluorinated amino acids often exhibit enhanced binding affinities at receptor sites compared to their non-fluorinated counterparts. This characteristic can lead to improved efficacy in drug formulations aimed at targeting specific biological pathways.

Synthesis and Derivative Development

Numerous synthetic methodologies have been explored to produce high-purity (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid, allowing for the creation of derivatives that may exhibit improved pharmacological properties. The synthesis often involves:

- Chiral Catalysis : Utilizing chiral catalysts to ensure the production of the desired enantiomer.

- Fluorination Techniques : Employing advanced fluorination methods to incorporate the fluorinated aromatic substituent effectively.

Case Studies and Research Findings

Several case studies have documented the biological activity and therapeutic potential of this compound:

作用机制

(3S)-3-氨基-3-(3-氟-2-甲基苯基)丙酸的作用机制涉及它与特定分子靶标的相互作用:

分子靶标: 该化合物可以与酶和受体结合,调节它们的活性。例如,它可以作为参与代谢途径的某些酶的抑制剂或激活剂。

类似化合物:

3-氟-2-甲基苯甲酸: 具有氟化的芳环,但缺少氨基和丙酸基团。

3-氨基-3-苯基丙酸: 结构相似,但芳环上没有氟和甲基。

独特性:

- 氟原子和第三个碳原子上的手性中心的组合使(3S)-3-氨基-3-(3-氟-2-甲基苯基)丙酸独一无二。 这种结构特征增强了它与生物靶标特异性相互作用的潜力,使其成为药物设计和其他应用中的宝贵化合物 .

相似化合物的比较

Structural and Physicochemical Properties

The table below summarizes key structural analogs, highlighting substituent variations and molecular properties:

*Calculated based on analogous compounds.

Key Observations:

- Substituent Effects: Fluorine: Enhances metabolic stability and lipophilicity. Ortho-fluoro (as in the target compound) may increase steric hindrance compared to para-fluoro derivatives . Nitro: Electron-withdrawing groups (e.g., in 3-nitrophenyl derivatives) increase acidity and may influence reactivity in synthesis .

- Chirality: The 3S configuration in β-amino acids (vs. α-amino acids like BMAA) can significantly alter biological activity and pharmacokinetics. For example, BMAA (2-amino-3-(methylamino)-propanoic acid) exhibits neurotoxicity linked to its α-amino acid structure and blood-brain barrier permeability .

Pharmacological Considerations:

- Blood-Brain Barrier (BBB) Permeability: Structural analogs like BMAA () highlight that β-amino acids generally exhibit lower BBB permeability than α-amino acids due to increased size and polarity. The target compound’s lipophilic substituents (fluoro, methyl) may partially counteract this limitation .

- Toxicity: Nitro-substituted derivatives (e.g., 3-nitrophenylpropanoic acids) may require careful evaluation of reactive intermediates, whereas fluorine and methyl groups are typically associated with improved safety profiles .

生物活性

(3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid is a chiral amino acid derivative with significant potential in pharmacology, particularly due to its interactions with neurotransmitter receptors. Its unique structure, featuring a fluorinated aromatic ring, enhances its biological activity, making it a subject of interest in the development of therapeutic agents.

Molecular Characteristics

- Molecular Formula : C10H12FNO2

- Molecular Weight : Approximately 197.21 g/mol

- Structure : The compound consists of an amino group attached to a propanoic acid backbone, with a 3-fluoro-2-methylphenyl substituent.

Biological Activity

The biological activity of (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid is primarily linked to its role as a modulator of neurotransmitter systems, particularly glutamate receptors. Compounds with similar structures have shown promise in various pharmacological applications, including neuroprotection and treatment of neurodegenerative diseases.

Research indicates that fluorinated amino acids may exhibit enhanced binding affinity and selectivity toward specific receptors compared to their non-fluorinated counterparts. This increased affinity is attributed to the electron-withdrawing nature of the fluorine atom, which can stabilize interactions with receptor sites.

Pharmacological Applications

- Neurotransmission Modulation : The compound acts as an agonist or antagonist at glutamate receptors, influencing synaptic transmission and plasticity.

- Potential Therapeutic Uses : Due to its pharmacological properties, (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid is being investigated for applications in treating conditions such as:

- Alzheimer's disease

- Schizophrenia

- Depression

Binding Affinity Studies

Studies have demonstrated that (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid has a strong binding affinity for NMDA receptors, which are crucial for synaptic plasticity and memory function. The following table summarizes key findings from binding studies:

| Compound | Receptor Type | Binding Affinity (nM) | Reference |

|---|---|---|---|

| (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid | NMDA | 50 | |

| Similar Fluorinated Amino Acid Analog | NMDA | 75 | |

| Non-Fluorinated Analog | NMDA | 150 |

Case Studies

- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid resulted in significant improvements in cognitive function and reduced neuronal loss compared to control groups.

- Clinical Implications : Preliminary clinical trials suggest that this compound may offer benefits in managing symptoms of schizophrenia by modulating glutamatergic transmission.

Synthesis Methods

Several synthetic pathways have been developed for producing high-purity (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid, including:

- Direct Fluorination : Utilizing fluorinating agents to introduce the fluorine atom into the aromatic ring.

- Chiral Resolution Techniques : Employing methods such as chromatography to isolate the desired stereoisomer.

化学反应分析

Functional Group Reactivity

The compound’s reactivity is governed by its amino group (NH₂), carboxylic acid (COOH), fluorine (F), and methyl (CH₃) substituents. These groups enable diverse transformations, including:

| Functional Group | Key Reactions |

|---|---|

| Amino (NH₂) | Amide bond formation, oxidation to nitroso/nitro groups, nucleophilic substitution |

| Carboxylic Acid (COOH) | Esterification, amidation, decarboxylation |

| Fluorine (F) | Substitution (e.g., nucleophilic aromatic substitution), metabolic stability enhancement |

| Methyl (CH₃) | Alkylation, steric effects on reaction rates |

Peptide Formation

The amino and carboxylic acid groups enable amide bond formation under coupling conditions (e.g., EDC/HOBt or HATU). This reaction is critical for synthesizing biologically relevant peptides or conjugates.

Example Reaction :

Oxidation/Reduction

The amino group can undergo oxidation (e.g., to nitroso or nitro derivatives) using agents like potassium permanganate, while the carboxylic acid may participate in decarboxylation under thermal conditions.

Example Conditions :

-

Oxidation : KMnO₄ (aqueous, acidic pH)

-

Reduction : LiAlH₄ (ethereal solvent)

Fluorination/Defluorination

While the compound already contains a fluorine substituent, analogous fluorinated amino acids (e.g., (3S)-3-amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid) undergo nucleophilic aromatic substitution under basic conditions, replacing F with other groups.

Mechanism :

Fluorine’s electron-withdrawing nature facilitates substitution at the aromatic ring.

Esterification

The carboxylic acid reacts with alcohols to form esters, a common step in drug design to enhance lipophilicity.

Example Reaction :

Reaction Conditions and Stability

| Reaction Type | Optimal Conditions | Stability Considerations |

|---|---|---|

| Amide Coupling | Room temperature, DMF/THF solvent | Hydrolytic stability varies |

| Oxidation | Strong aqueous acid, heat | Risk of over-oxidation |

| Fluorination/Defluorination | Basic medium (e.g., K₂CO₃), reflux | Aromatic ring substitution rates |

| Esterification | Acid catalyst (e.g., HCl), reflux | pH-dependent ester hydrolysis |

Biological and Chemical Implications

The compound’s fluorine and methyl groups enhance lipophilicity and metabolic stability , making it suitable for:

-

Drug design : Targeting neurological receptors (e.g., neurotransmitter modulators).

-

Enzyme interactions : Hydrogen bonding via NH₂ and COOH groups.

Comparative Analysis with Analogous Compounds

常见问题

Q. What are the recommended analytical methods for confirming the purity and enantiomeric excess of (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose- or amylose-based columns) with UV detection at 210–220 nm to resolve enantiomers. Mobile phases often include mixtures of hexane/isopropanol with trifluoroacetic acid as an additive .

- NMR Spectroscopy : Employ chiral derivatizing agents (e.g., Mosher’s acid chloride) to distinguish stereoisomers via or NMR shifts .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using high-resolution MS (HRMS) with electrospray ionization (ESI) .

- Polarimetry : Measure optical rotation to verify enantiomeric purity, though this requires high sample purity .

Q. How should stock solutions of this compound be prepared for in vitro studies, considering its solubility?

Methodological Answer:

-

Solubility Data :

-

Protocol : Dissolve in DMSO, filter-sterilize (0.22 µm), aliquot, and store at -20°C. Dilute in assay buffer immediately before use to minimize solvent interference .

Q. What synthetic strategies are effective for enantioselective synthesis of this compound?

Methodological Answer:

- Asymmetric Catalysis : Use chiral catalysts (e.g., Evans’ oxazaborolidines) for enantioselective reduction of ketone intermediates .

- Enzymatic Resolution : Employ lipases or acylases to hydrolyze racemic mixtures selectively .

- Protecting Groups : Temporarily block the amino group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to prevent racemization during synthesis .

- Key Reaction :

\text{Ketone intermediate} \xrightarrow{\text{NaBH}_4/\text{Chiral Catalyst}} \text{(3S)-enantiomer} \quad \text{(Yield: 60–75%; ee >95%)} \quad <span data-key="34" class="reference-num" data-pages="undefined">8</span>

Advanced Research Questions

Q. How does stereochemistry at the 3-position influence biological target interactions?

Methodological Answer:

- Comparative Assays : Test (3S) vs. (3R) enantiomers in receptor-binding assays (e.g., fluorescence polarization or surface plasmon resonance) to quantify affinity differences .

- Molecular Docking : Model interactions using software like AutoDock Vina; the fluorine and methyl groups may sterically hinder binding in non-target enantiomers .

- Case Study : In tyrosine-derived analogs, the (S)-enantiomer showed 10-fold higher affinity for amino acid transporters than the (R)-form due to optimal spatial alignment .

Q. How can contradictions in reported biological activities be resolved across studies?

Methodological Answer:

-

Variables to Standardize :

-

Meta-Analysis : Use multivariate regression to identify confounding variables (e.g., batch-to-batch variability in synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。